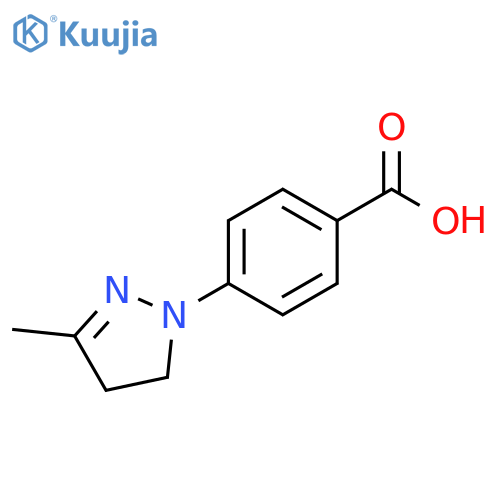

Cas no 1087784-74-4 (4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid)

1087784-74-4 structure

商品名:4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

CAS番号:1087784-74-4

MF:C11H12N2O2

メガワット:204.225182533264

CID:4570725

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

- 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

-

- インチ: 1S/C11H12N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)

- InChIKey: ZNSOPPVIOVDORC-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(N2CCC(C)=N2)C=C1

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39821-0.5g |

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| TRC | M334508-50mg |

4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid |

1087784-74-4 | 50mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043934-1g |

4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95% | 1g |

¥3254.0 | 2023-04-06 | |

| Enamine | EN300-39821-0.1g |

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95.0% | 0.1g |

$98.0 | 2025-02-20 | |

| Aaron | AR019NZK-50mg |

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95% | 50mg |

$116.00 | 2025-02-08 | |

| A2B Chem LLC | AV29508-250mg |

4-(3-Methyl-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95% | 250mg |

$185.00 | 2024-04-20 | |

| 1PlusChem | 1P019NR8-100mg |

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95% | 100mg |

$144.00 | 2025-03-03 | |

| 1PlusChem | 1P019NR8-250mg |

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95% | 250mg |

$193.00 | 2025-03-03 | |

| A2B Chem LLC | AV29508-2.5g |

4-(3-Methyl-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid |

1087784-74-4 | 95% | 2.5g |

$800.00 | 2024-04-20 | |

| TRC | M334508-25mg |

4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid |

1087784-74-4 | 25mg |

$ 50.00 | 2022-06-03 |

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1087784-74-4 (4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬